![molecular formula C18H13BrN4OS B1192502 CpIMPDH-IN-C64](/img/no-structure.png)
CpIMPDH-IN-C64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CpIMPDH-IN-C64 is a CpIMPDH inhibitor.
科学的研究の応用
Cryptosporidium parvum Treatment
CpIMPDH-IN-C64 targets the inosine 5'-monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, a significant cause of gastrointestinal diseases. Research indicates that inhibitors targeting CpIMPDH can be effective in treating infections caused by Cryptosporidium parvum. CpIMPDH is closely related to prokaryotic IMPDHs, indicating its origin from horizontal gene transfer. Inhibitors of CpIMPDH have been shown to selectively target the parasite without affecting human IMPDHs, presenting a potential avenue for therapeutic development (Gollapalli et al., 2010).
Antibacterial Applications
The selective inhibition of prokaryotic IMPDHs by CpIMPDH-IN-C64 offers potential in developing new classes of antibiotics. This is particularly significant for bacteria such as Helicobacter pylori and Borrelia burgdorferi, which are susceptible to these inhibitors. The structural motif comprising residues Ala165 and Tyr358 in susceptible enzymes highlights a path for developing targeted antibacterial treatments (Gollapalli et al., 2010).
Drug Resistance and Optimization
Studies on benzoxazole-based inhibitors of CpIMPDH have shown the importance of optimizing these compounds for increased potency and selectivity. Certain compounds in this category have demonstrated nanomolar range inhibitory activity against CpIMPDH and selectivity over human IMPDH. Understanding the structure-activity relationship (SAR) of these compounds is crucial for developing effective anti-Cryptosporidium agents (Gorla et al., 2013).
Novel Inhibitor Development
Research into the development of new inhibitors focuses on understanding the binding modes and interaction models of CpIMPDH with selective inhibitors. A combined ligand- and target-based approach helps in evaluating the pharmacophore features and structural information of the NAD+ binding site of CpIMPDH. This facilitates the design of more potent inhibitors for treating Cryptosporidium infections (Li et al., 2015).
特性
分子式 |
C18H13BrN4OS |
---|---|
分子量 |
413.29 |
IUPAC名 |
N-(4-Bromophenyl)-2-[2-(1,3-thiazol-2-yl)-1H-benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H13BrN4OS/c19-12-5-7-13(8-6-12)21-16(24)11-23-15-4-2-1-3-14(15)22-17(23)18-20-9-10-25-18/h1-10H,11H2,(H,21,24) |
InChIキー |
GUHIASUSWSGRHY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(Br)C=C1)CN2C3=CC=CC=C3N=C2C4=NC=CS4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
C64; C 64; C-64; CpIMPDH-IN-C64; CpIMPDH IN-C64; CpIMPDH IN C64 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。